molecular formula C7H6Cl2N2O B12971447 1-(4,6-Dichloro-2-methyl-5-pyrimidinyl)ethanone

1-(4,6-Dichloro-2-methyl-5-pyrimidinyl)ethanone

Cat. No.: B12971447
M. Wt: 205.04 g/mol
InChI Key: VSPDIYYEHGHCDW-UHFFFAOYSA-N
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Description

1-(4,6-Dichloro-2-methyl-5-pyrimidinyl)ethanone is a chemical compound with the molecular formula C7H6Cl2N2O and a molecular weight of 205.04 g/mol It is characterized by the presence of a pyrimidine ring substituted with chlorine atoms at positions 4 and 6, and a methyl group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-Dichloro-2-methyl-5-pyrimidinyl)ethanone typically involves the chlorination of 2-methylpyrimidine followed by acylation. The reaction conditions often include the use of chlorinating agents such as phosphorus oxychloride (POCl3) and acylating agents like acetyl chloride (CH3COCl) under controlled temperature and pressure .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination and acylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4,6-Dichloro-2-methyl-5-pyrimidinyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups attached to the pyrimidine ring, enhancing their chemical and biological properties .

Scientific Research Applications

1-(4,6-Dichloro-2-methyl-5-pyrimidinyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4,6-Dichloro-2-methyl-5-pyrimidinyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of DNA synthesis by targeting pyrimidine biosynthesis pathways, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

  • 4,6-Dichloro-2-methyl-5-(1-acetyl-2-imidazolin-2-yl)aminopyrimidine
  • 4,6-Dichloro-2-methyl-5-(1-acetyl-2-imidazolin-2-yl)aminopyridine

Comparison: Compared to similar compounds, 1-(4,6-Dichloro-2-methyl-5-pyrimidinyl)ethanone is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H6Cl2N2O

Molecular Weight

205.04 g/mol

IUPAC Name

1-(4,6-dichloro-2-methylpyrimidin-5-yl)ethanone

InChI

InChI=1S/C7H6Cl2N2O/c1-3(12)5-6(8)10-4(2)11-7(5)9/h1-2H3

InChI Key

VSPDIYYEHGHCDW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)C(=O)C)Cl

Origin of Product

United States

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